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Introduction
4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol, with CAS number 69088-96-6, is an aromatic

amino alcohol.[1][2] Structurally, it features a phenyl ring substituted with an amino group and a

2-methyl-3-butyn-2-ol moiety. This compound is not widely reported for intrinsic biological

activity; its primary significance in the scientific literature is as a key synthetic intermediate in

the preparation of pharmacologically active molecules, most notably the anti-cancer drug

Erlotinib.[3][4]

This guide provides a comprehensive overview of its chemical structure, properties, synthesis,

and its role as a precursor in pharmaceutical manufacturing. The lack of data on its direct

biological effects is noted, and instead, the biological context of its principal downstream

product, Erlotinib, is detailed.

Structure and Physicochemical Properties
The chemical structure of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol combines an aniline core

with a tertiary propargyl alcohol. This bifunctional nature makes it a useful building block in
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organic synthesis.

Table 2.1: Physicochemical and Computed Properties

Property Value Source(s)

IUPAC Name
4-(3-aminophenyl)-2-
methylbut-3-yn-2-ol

[5]

Synonyms
3-(3-Hydroxy-3-methyl-1-

butyn-1-yl)aniline
[1][2]

CAS Number 69088-96-6 [1]

Molecular Formula C₁₁H₁₃NO [1]

Molecular Weight 175.23 g/mol [5]

Appearance
White to light yellow

powder/crystal
[2]

Melting Point 116-118 °C [6][7]

Boiling Point (Predicted) 340.2 ± 27.0 °C at 760 mmHg [7]

Density (Predicted) 1.1 ± 0.1 g/cm³ [7]

XLogP3 (Computed) 1.1 [5]

Hydrogen Bond Donor Count 2 [5]

| Hydrogen Bond Acceptor Count| 2 |[5] |

Synthesis and Experimental Protocols
The most prominent method for synthesizing 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is the

Sonogashira coupling reaction.[6] This palladium-catalyzed cross-coupling reaction forms a

carbon-carbon bond between a terminal alkyne (2-methyl-3-butyn-2-ol) and an aryl halide (3-

bromoaniline).[6]

Synthesis Workflow
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The general workflow for the synthesis via a Sonogashira coupling is outlined below.

3-Bromoaniline

Sonogashira Coupling

2-Methyl-3-butyn-2-ol

4-(3-Aminophenyl)-2-methyl-
3-butyn-2-ol

  Pd(OAc)2, P(p-tol)3
  DBU, THF, 80 °C

Click to download full resolution via product page

Figure 1. Synthesis of the target compound via Sonogashira coupling.

Detailed Experimental Protocol
The following protocol is adapted from the procedure reported by Ali, C. F., et al. in Beilstein

Journal of Organic Chemistry (2012).[6]

Catalyst Preparation: An oven-dried 20 mL Schlenk tube equipped with a magnetic stirring

bar is charged with Palladium(II) acetate (Pd(OAc)₂, 6.7 mg, 30 µmol) and tri(p-

tolyl)phosphine (18.2 mg, 60 µmol).

Vessel Purging: The vessel is sealed with a rubber septum and purged by alternating

between vacuum and nitrogen cycles (3 times).

Reagent Addition: Tetrahydrofuran (THF, 2 mL), 3-bromoaniline (109 μL, 1 mmol), 2-methyl-

3-butyn-2-ol (146 μL, 1.5 mmol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 300 μL, 2.0

mmol) are added sequentially via syringe.

Reaction: The reaction mixture is stirred at 80 °C for 14 hours.

Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and

filtered through a celite pad. The filtrate is washed with water and brine, then dried over

anhydrous magnesium sulfate (MgSO₄).

Purification: The solvent is removed under reduced pressure. The crude product is purified

by silica gel column chromatography using an ethyl acetate/cyclohexane (3:7) eluent.
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Isolation: The final product, 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol, is isolated as a pale

yellow solid (151 mg, 86% yield).[6]

Spectroscopic and Analytical Data
Detailed, publicly available spectroscopic analyses such as fully assigned ¹H-NMR, ¹³C-NMR,

or IR spectra for this compound are scarce in the literature. However, some analytical data has

been reported.

Table 4.1: Analytical Data

Data Type Result Source(s)

Melting Point 116-118 °C [6]

Mass Spectrometry
GC-MS spectrum available in

public databases.
[5]

| Purity | >98.0% (GC) |[2] |

Biological Context and Significance
There is currently no significant scientific literature describing the intrinsic biological activity or

mechanism of action for 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol. Its importance lies in its

role as a key building block for the synthesis of 3-ethynylaniline, a crucial precursor for the

anticancer drug Erlotinib.[3][8]

Role as an Intermediate for Erlotinib
Erlotinib synthesis requires the coupling of a 4-chloroquinazoline core with 3-ethynylaniline.[9]

The subject compound, 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol, serves as a protected form

of 3-ethynylaniline. The bulky 2-hydroxyprop-2-yl group protects the terminal alkyne during

initial synthetic steps and can be subsequently removed under basic conditions (a retro-

Favorski reaction) to reveal the necessary terminal alkyne functionality for the final coupling

step.
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Figure 2. Logical workflow showing the role of the title compound in Erlotinib synthesis.

Targeted Pathway of Erlotinib: EGFR Signaling
Erlotinib is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR)

tyrosine kinase.[10][11] EGFR is a transmembrane receptor that, upon binding to ligands like

EGF or TGF-α, dimerizes and activates its intracellular tyrosine kinase domain through

autophosphorylation.[12][13] This phosphorylation event initiates several downstream signaling

cascades, including the RAS-RAF-MAPK and PI3K-Akt pathways, which are crucial for cell

proliferation, survival, and differentiation.[14][15] In many cancers, EGFR is overexpressed or

mutated, leading to uncontrolled cell growth.[12]

Erlotinib exerts its therapeutic effect by binding reversibly to the ATP-binding site within the

EGFR tyrosine kinase domain.[16][17] This competitive inhibition prevents EGFR

autophosphorylation, thereby blocking the activation of downstream signaling and inhibiting the

growth of cancer cells.[16][18]
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Figure 3. Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.
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Conclusion
4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is a well-characterized synthetic intermediate with

established protocols for its preparation via Sonogashira coupling. While it lacks known intrinsic

biological activity, its role as a precursor to 3-ethynylaniline makes it a valuable compound in

medicinal chemistry, particularly for the industrial synthesis of the EGFR inhibitor Erlotinib.

Future research could explore potential applications of this molecule beyond its current use,

leveraging its bifunctional aniline and propargyl alcohol moieties for the development of novel

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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